Structural Uniqueness: 3-Benzothiazol-2-yl-acrylic Acid as a Defined Building Block
The compound (2E)-3-(1,3-benzothiazol-2-yl)prop-2-enoic acid is a distinct chemical entity with a defined molecular formula (C10H7NO2S) and molecular weight (205.23 g/mol) . Its identity is confirmed by its unique CAS registry number (123530-67-6) and MDL number (MFCD00498593) . While no direct comparative bioactivity data is available, its structure differentiates it from other benzothiazole analogs like the (6-substitutedbenzothiazol-2-yl)acrylamides series, which have amide bonds instead of the acrylic acid group and exhibit varying IC50 values in cytotoxicity assays [1].
| Evidence Dimension | Molecular Structure & Identity |
|---|---|
| Target Compound Data | CAS 123530-67-6, MF C10H7NO2S, MW 205.23 g/mol, MDL MFCD00498593 |
| Comparator Or Baseline | Related Class: (6-substituted benzothiazol-2-yl)acrylamides |
| Quantified Difference | Structural: Carboxylic acid vs. amide functional group; Biological: Reported IC50 values for cytotoxicity range from 0.66 µg/mL to >10 µg/mL across different cancer cell lines for the amide class. |
| Conditions | Vendor technical datasheet (Target Compound) and published literature (Comparator Class). |
Why This Matters
The defined structure ensures procurement of the correct chemical intermediate, preventing experimental failure due to substitution with a structurally similar but functionally distinct analog.
- [1] Nguyen-Hai, N., et al. (2011). Synthesis and evaluation of biological activities of a series of (6-substituted benzothiazol-2-yl)acrylamides. Medicinal Chemistry, 7(6), 727-731. View Source
